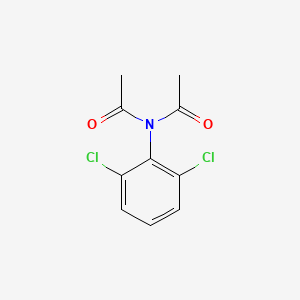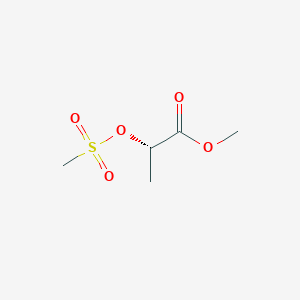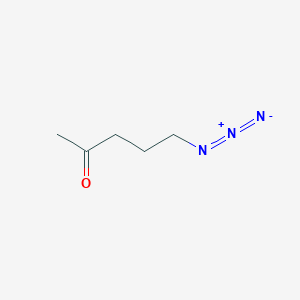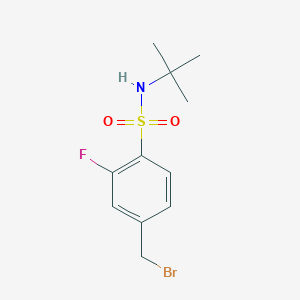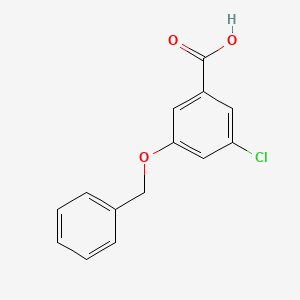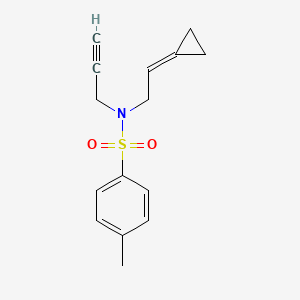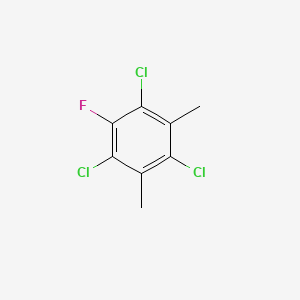
5-Fluoro-2,4,6-trichloro-m-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4,6-trichloro-m-xylene (5F2MX) is an organic compound belonging to the class of aromatic compounds known as xylenes. It is a colorless liquid with a sweet, chloroform-like odor. 5F2MX is used as a reagent in organic synthesis, and also as a solvent for dyes, resins, and waxes. In addition, 5F2MX is used in the production of pharmaceuticals, agrochemicals, and many other industrial chemicals. It is also used in the synthesis of various fluorinated compounds.
Scientific Research Applications
5-Fluoro-2,4,6-trichloro-m-xylene has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorine substitution on the properties of aromatic compounds. It has also been used in studies of the reactivity of aromatic compounds towards electrophiles, and in studies of the mechanism of peroxide decomposition. 5-Fluoro-2,4,6-trichloro-m-xylene has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4,6-trichloro-m-xylene is not well understood. However, it is believed that the presence of the fluorine atom in the compound increases the electron density of the aromatic ring, making it more reactive towards electrophiles. This increased reactivity results in the formation of various products, depending on the nature of the electrophile.
Biochemical and Physiological Effects
5-Fluoro-2,4,6-trichloro-m-xylene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Advantages and Limitations for Lab Experiments
5-Fluoro-2,4,6-trichloro-m-xylene is a useful reagent for organic synthesis in the laboratory. It is relatively non-toxic and has a low boiling point, making it easy to handle and store. However, it is also highly reactive and can react with many other compounds, making it difficult to control the reaction conditions. Furthermore, the presence of the fluorine atom can make the compound difficult to purify.
Future Directions
Due to its reactivity and versatility, 5-Fluoro-2,4,6-trichloro-m-xylene has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of new fluorinated compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research is needed to understand the mechanism of action of 5-Fluoro-2,4,6-trichloro-m-xylene and its effects on biochemical and physiological processes.
Synthesis Methods
5-Fluoro-2,4,6-trichloro-m-xylene is produced by a two-stage process. The first stage involves the reaction of chlorobenzene with chlorine gas in the presence of a catalyst. This reaction produces 2,4,6-trichlorobenzene. In the second stage, the 2,4,6-trichlorobenzene is reacted with sodium fluoride and sulfuric acid to produce 5-Fluoro-2,4,6-trichloro-m-xylene.
properties
IUPAC Name |
1,3,5-trichloro-2-fluoro-4,6-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQURZKNHVWSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)F)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

